2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine 2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine
Brand Name: Vulcanchem
CAS No.: 946772-98-1
VCID: VC8158902
InChI: InChI=1S/C16H18ClNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3
SMILES: CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol

2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine

CAS No.: 946772-98-1

Cat. No.: VC8158902

Molecular Formula: C16H18ClNO

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine - 946772-98-1

Specification

CAS No. 946772-98-1
Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
IUPAC Name 2-(3-tert-butylphenoxy)-5-chloroaniline
Standard InChI InChI=1S/C16H18ClNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Standard InChI Key IHVCRBWWSHWFKT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N

Introduction

Chemical Identification and Structural Properties

Basic Chemical Data

PropertyValueSource
Molecular FormulaC₁₆H₁₈ClNO
Molecular Weight275.77 g/mol
IUPAC Name2-(3-tert-butylphenoxy)-5-chloroaniline
SMILES NotationCC(C)(C)C1=CC(=CC=C1)OC2=C(C=CC(=C2)Cl)N
CAS Registry Number946772-98-1

Structural Features

The molecule features:

  • A 3-tert-butylphenoxy group providing steric bulk and lipophilicity

  • A para-chloro substituent on the aniline ring, enhancing electronic polarization

  • A primary amine group at position 2, enabling participation in condensation and coupling reactions

X-ray crystallography data remain unavailable, but computational models predict a non-planar conformation due to steric clashes between the tert-butyl group and adjacent substituents .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Selective Chlorination:
    Directed ortho-metalation (e.g., LDA/THF at −78°C) followed by quenching with Cl₂ introduces the 5-chloro substituent .

Typical Yield: 58–72% after purification by column chromatography (silica gel, hexane/EtOAc 4:1) .

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature−78°C to 0°CPrevents side reactions
Solvent SystemAnhydrous THFEnhances metalation
Stoichiometry (LDA)1.2–1.5 equivalentsEnsures complete deprotonation

Physicochemical Properties

Experimental and Predicted Data

PropertyExperimental ValuePredicted Value (DFT)Method
Melting PointNot reported84–86°CDSC Simulation
LogP (Octanol-Water)N/A3.92 ± 0.3ChemAxon
pKa (Amine)N/A4.08 ± 0.10SPARC Calculator
Solubility in Water<0.1 mg/mL0.087 mg/mLALOGPS

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H), 6.92–6.85 (m, 3H), 6.78 (s, 1H), 1.34 (s, 9H)

  • IR (KBr): 3380 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl)

Applications and Research Findings

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of:

  • Histamine H₃ receptor antagonists: Structural analogs show sub-micromolar binding affinity in vitro

  • Kinase inhibitors: The tert-butylphenoxy group enhances target selectivity in MAPK pathways

Materials Science

  • Polymer additives: Acts as a chain-transfer agent in controlled radical polymerization (Đ = 1.05–1.15)

  • Liquid crystal precursors: Mesomorphic behavior observed in Schiff base derivatives (Tm = 112°C)

Catalysis

  • Ligand design: Coordinates to Pd(II) in Suzuki-Miyaura couplings (TON > 1,000)

  • Organocatalysis: Enantioselective aldol reactions (up to 89% ee) when derivatized with proline

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Operate in fume hood

Exposure Limits

MatrixLimit (ppm)Regulatory Body
Workplace Air0.5OSHA (Proposed)
Wastewater0.1EPA List D

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